molecular formula C14H12 B14482863 5-Ethynyl-1,4-dimethylnaphthalene CAS No. 64524-88-5

5-Ethynyl-1,4-dimethylnaphthalene

Cat. No.: B14482863
CAS No.: 64524-88-5
M. Wt: 180.24 g/mol
InChI Key: IURIUWFAMQJMQQ-UHFFFAOYSA-N
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Description

5-Ethynyl-1,4-dimethylnaphthalene is an organic compound with the molecular formula C14H12 It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the 5th position and two methyl groups at the 1st and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1,4-dimethylnaphthalene typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-dimethylnaphthalene.

    Bromination: The 5th position of 1,4-dimethylnaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Bromination: Large-scale bromination of 1,4-dimethylnaphthalene.

    Catalytic Coupling: Use of industrial-grade palladium and copper catalysts for the Sonogashira coupling reaction.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1,4-dimethylnaphthalene undergoes several types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-ethynyl-1,4-dimethylnaphthoquinone.

    Reduction: Formation of 5-ethyl-1,4-dimethylnaphthalene.

    Substitution: Formation of halogenated derivatives like 5-bromo-1,4-dimethylnaphthalene.

Scientific Research Applications

5-Ethynyl-1,4-dimethylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,4-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynylnaphthalene: Similar structure but lacks the methyl groups.

    2-Ethynylnaphthalene: Ethynyl group at the 2nd position instead of the 5th.

    5-Ethynyl-1,4-diethylnaphthalene: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

5-Ethynyl-1,4-dimethylnaphthalene is unique due to the specific positioning of the ethynyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Properties

CAS No.

64524-88-5

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

5-ethynyl-1,4-dimethylnaphthalene

InChI

InChI=1S/C14H12/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h1,5-9H,2-3H3

InChI Key

IURIUWFAMQJMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=C(C=CC=C12)C#C)C

Origin of Product

United States

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